Olmutinib

Description

This compound is an orally available small molecule, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. This compound binds to and inhibits mutant forms of EGFR, thereby leading to cell death of EGFR-expressing tumor cells. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit the EGFR wild type form.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 2 investigational indications.

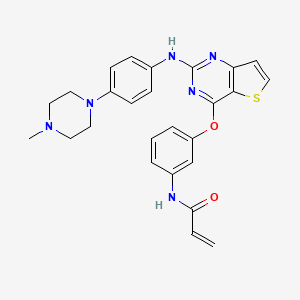

structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMQDKQUTRLUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319119 | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353550-13-6, 1802181-20-9 | |

| Record name | Olmutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 61713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olmutinib as a third-generation EGFR TKI

An In-Depth Technical Guide to Olmutinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor

Foreword

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly those aimed at the Epidermal Growth Factor Receptor (EGFR). The development of EGFR Tyrosine Kinase Inhibitors (TKIs) represents a paradigm shift from conventional chemotherapy to personalized medicine. However, the initial success of first- and second-generation TKIs was invariably curtailed by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene. This clinical challenge necessitated the development of a new class of agents—the third-generation EGFR TKIs. This compound (formerly HM61713; Olita™) emerged as a promising candidate in this class. This guide provides a comprehensive technical overview of this compound, from its molecular mechanism and preclinical validation to its clinical journey and the factors that ultimately shaped its place in oncology.

The Rationale for Third-Generation EGFR TKIs

EGFR is a transmembrane receptor that, upon ligand binding, activates downstream signaling cascades crucial for cell proliferation, survival, and differentiation, primarily the PI3K/Akt and Ras/Raf/MAPK pathways.[1][2] In a subset of NSCLC patients, activating mutations in the EGFR kinase domain (e.g., exon 19 deletions, L858R mutation in exon 21) lead to constitutive signaling, driving tumorigenesis.[3]

First-generation (e.g., Gefitinib, Erlotinib) and second-generation (e.g., Afatinib) TKIs effectively target these activating mutations. However, after a median of 10-14 months, patients almost invariably develop resistance.[4] The most prevalent mechanism, accounting for approximately 50% of cases, is the acquisition of a secondary T790M mutation in the EGFR kinase domain.[5] This "gatekeeper" mutation increases the receptor's affinity for ATP, sterically hindering the binding of first- and second-generation inhibitors.[1]

This created an urgent clinical need for inhibitors that could overcome T790M-mediated resistance while maintaining activity against the initial activating mutations and, critically, sparing wild-type (WT) EGFR to minimize toxicity. This defined the core objective for third-generation EGFR TKIs.

Pharmacology and Mechanism of Action of this compound

This compound (C₂₆H₂₆N₆O₂S) is an oral, irreversible, third-generation EGFR TKI.[6][7] Its design incorporates a thienopyrimidine scaffold and a reactive acrylamide group, which are central to its mechanism of action.[8]

Covalent Inhibition and Selectivity

The defining feature of this compound is its ability to form a covalent bond with the EGFR protein. The acrylamide "warhead" acts as a Michael acceptor, forming an irreversible bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[9][10] This covalent binding permanently inactivates the receptor's kinase activity.[11]

Crucially, this compound was designed for high selectivity. It potently inhibits EGFR isoforms with activating mutations (Del19, L858R) and the T790M resistance mutation, but demonstrates significantly less activity against WT EGFR.[12][13] This selectivity is advantageous as it reduces off-target effects commonly seen with earlier-generation TKIs, such as rash and diarrhea, which are often linked to the inhibition of WT EGFR in healthy tissues like the skin and gastrointestinal tract.[14]

Downstream Pathway Inhibition

By irreversibly blocking ATP binding and subsequent autophosphorylation of the EGFR, this compound effectively shuts down the hyperactive downstream signaling pathways that drive cancer cell proliferation and survival.[14][15] This leads to cell cycle arrest and apoptosis (programmed cell death) in EGFR-mutant cancer cells.[14]

Caption: this compound covalently binds to mutant EGFR, blocking ATP binding and inhibiting downstream pro-survival pathways.

Preclinical and Clinical Profile

Preclinical Efficacy

Preclinical studies validated this compound's designed mechanism. In vitro assays demonstrated its potent inhibitory activity against cancer cell lines harboring relevant EGFR mutations. For instance, this compound showed a half-maximal inhibitory concentration (IC₅₀) of 9.2 nM in HCC827 cells (expressing EGFR Del19) and 10 nM in H1975 cells (expressing EGFR L858R/T790M).[9] In stark contrast, its IC₅₀ against cells expressing WT EGFR was 2225 nM, confirming its high selectivity.[9] In vivo studies using mouse models further confirmed its anti-tumor activity in T790M-positive NSCLC.[16]

Clinical Trials and Efficacy

This compound's clinical development was spearheaded by the HM-EMSI-101 (NCT01588145) Phase I/II trial.[17][18] This study enrolled patients with EGFR-mutated NSCLC who had progressed on prior EGFR TKI therapy. The recommended Phase II dose was established at 800 mg once daily.[12]

Subsequent global Phase II studies (part of the ELUXA program) confirmed its efficacy in patients with centrally confirmed T790M-positive NSCLC.[19][20]

| Clinical Trial Endpoint | Result (T790M+ Population) | Source |

| Objective Response Rate (ORR) | 46.3% - 55.1% (confirmed) | [17][20] |

| Disease Control Rate (DCR) | 86.4% | [20] |

| Median Progression-Free Survival (PFS) | 6.9 - 9.4 months | [12][20] |

| Median Duration of Response | 12.7 months | [20] |

These results demonstrated that this compound had meaningful clinical activity in its target population, leading to its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[6][18] It also received Breakthrough Therapy Designation from the U.S. FDA in December 2015.[6]

Safety and Tolerability

The most common treatment-related adverse events (AEs) were generally manageable and consistent with the EGFR TKI class, including diarrhea, rash, pruritus (itching), and nausea.[14][21] However, serious safety concerns emerged. In September 2016, Korean regulatory authorities issued a safety alert following reports of severe skin adverse reactions, including two cases of toxic epidermal necrolysis (TEN), one of which was fatal.[10] These safety signals, coupled with an increasingly competitive market, ultimately led Boehringer Ingelheim to terminate its licensing agreement with Hanmi Pharmaceutical and halt global development.[10][22]

Mechanisms of Acquired Resistance

Despite the efficacy of third-generation TKIs, acquired resistance remains a clinical inevitability. For this compound, the primary on-target resistance mechanism identified is the emergence of a tertiary mutation in the EGFR gene.

The EGFR C797S Mutation

The most well-documented resistance mechanism is the C797S mutation in exon 20.[10][23] This mutation substitutes the critical cysteine residue at position 797 with a serine. Since the covalent bond formation of this compound is dependent on the thiol group of this specific cysteine, the C797S mutation prevents the drug from binding irreversibly, rendering it ineffective.[23]

Caption: The EGFR C797S mutation prevents this compound's covalent binding, leading to drug resistance.

Other resistance mechanisms observed in patients progressing on this compound include the loss of the T790M mutation and the acquisition of other EGFR mutations like L718Q.[12] Off-target mechanisms, such as the amplification of bypass signaling pathways (e.g., MET amplification), which are well-documented for other third-generation TKIs, are also potential contributors to this compound resistance.[23][24]

Methodologies for Characterizing EGFR TKIs

The evaluation of a novel TKI like this compound involves a standardized cascade of biochemical and cell-based assays.

Standard Experimental Workflow

A typical workflow progresses from target-specific biochemical assays to more complex cellular and in vivo models to assess potency, selectivity, and efficacy.

Caption: Standard preclinical workflow for evaluating a novel EGFR tyrosine kinase inhibitor.

Example Protocol: Cell Viability Assay (MTS)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on EGFR-mutant and wild-type NSCLC cell lines.

Principle: The MTS assay measures cell viability based on the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product, quantifiable by spectrophotometry.

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., H1975 [L858R/T790M], A549 [WT]) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Drug Treatment: Remove the medium from the cell plates and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data by expressing absorbance as a percentage of the vehicle-treated control wells (% viability).

-

Plot the % viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the GI₅₀ value.

-

Self-Validation: The protocol's integrity is maintained by including vehicle controls (defining 100% viability), background controls (medium only), and ensuring the dose-response curve has a standard sigmoidal shape with appropriate R² values (>0.95).

Conclusion and Perspective

This compound represents a significant scientific achievement in rational drug design. It successfully addressed the primary clinical challenge of T790M-mediated resistance to first- and second-generation EGFR TKIs. Its high selectivity for mutant EGFR over wild-type was a key design feature that translated into promising clinical activity.[12]

However, the story of this compound also serves as a critical case study in drug development. Despite its efficacy, its development was ultimately overshadowed by two major factors: the emergence of severe safety signals and the parallel success of a competitor, Osimertinib, which demonstrated a superior safety profile and robust efficacy in both second-line (T790M-positive) and first-line settings.[25] While this compound is no longer in active global development, the principles behind its design and the data from its clinical evaluation have provided invaluable insights into the ongoing effort to combat resistance and improve outcomes for patients with EGFR-mutant lung cancer.

References

-

Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]

-

Sy, K. A., & Keam, S. J. (2016). This compound: First Global Approval. Drugs, 76(11), 1153–1157. Retrieved from [Link]

-

Drug Central. This compound. Retrieved from [Link]

-

Keam, S. J., & Sy, K. A. (2016). This compound: First Global Approval. Drugs, 76(11), 1153-1157. Retrieved from [Link]

-

ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC. Retrieved from [Link]

-

Sasaki, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), S133. Retrieved from [Link]

-

Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Three Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: Similarities and Differences. Retrieved from [Link]

-

Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Retrieved from [Link]

-

Zhang, H., et al. (2018). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Pharmacology, 9, 133. Retrieved from [Link]

-

Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. Retrieved from [Link]

-

ResearchGate. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Retrieved from [Link]

-

Yi, L., et al. (2019). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Molecular Cancer Research, 17(2), 2-11. Retrieved from [Link]

-

PR Newswire. (2016). Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Retrieved from [Link]

-

Pharmaceutical Business Review. (2016). Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Passaro, A., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 289. Retrieved from [Link]

-

Wang, Y., et al. (2025). First-Line Third-Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Network Meta-Analysis. The Oncologist. Retrieved from [Link]

-

Ricciuti, B., et al. (2021). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. Translational Lung Cancer Research, 10(2), 1074-1092. Retrieved from [Link]

-

GO2 for Lung Cancer. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated? Retrieved from [Link]

-

Hu, W., et al. (2025). Third generation vs first generation EGFR-TKIs in the first line treatment for EGFR-mutated locally advanced or metastatic non-small cell lung cancer: a meta-analysis based on randomized controlled trials. Journal of Cancer, 16(3), 735-747. Retrieved from [Link]

-

ResearchGate. (2025). This compound: First Global Approval. Retrieved from [Link]

-

Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(9), 1407-1416. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). South Korea approves Boehringer's lung cancer drug this compound. Retrieved from [Link]

-

Leonetti, A., et al. (2021). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 13(23), 6040. Retrieved from [Link]

-

ResearchGate. (2017). 433PPreclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). Retrieved from [Link]

-

Lee, K. T., & Lee, J. S. (2016). Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. Tuberculosis and Respiratory Diseases, 79(4), 223-232. Retrieved from [Link]

-

Liu, X., et al. (2022). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. Oncology Letters, 24(5), 391. Retrieved from [Link]

-

Widyasari, E., et al. (2022). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. Heliyon, 8(9), e10619. Retrieved from [Link]

-

Wikipedia. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54758501, this compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases | MDPI [mdpi.com]

- 6. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [drugcentral.org]

- 8. Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. South Korea approves Boehringer's lung cancer drug this compound - Pharmaceutical Technology [pharmaceutical-technology.com]

- 19. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]

- 20. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

A Preclinical Compendium on Olmutinib (HM61713): A Third-Generation EGFR Inhibitor

Authored for Drug Development Professionals and Researchers

Introduction: The Clinical Challenge of Acquired EGFR TKI Resistance

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) marked a paradigm shift in the treatment of a specific subset of non-small cell lung cancers (NSCLC).[1] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, offered significant clinical benefits to patients with tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[2][3] However, their efficacy is almost universally limited by the eventual development of acquired resistance. The most common mechanism, accounting for up to 60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[2][4] This mutation sterically hinders the binding of earlier-generation inhibitors, restoring kinase activity and driving tumor progression.

This clinical reality created an urgent need for novel agents capable of overcoming T790M-mediated resistance. Olmutinib (also known as HM61713 or by its trade name Olita™), a third-generation EGFR-TKI, was specifically engineered to address this challenge.[5][6] Preclinical studies were foundational in establishing its unique mechanism, potent efficacy, and selectivity profile, which ultimately paved the way for its clinical evaluation and approval in South Korea for patients with T790M-positive NSCLC.[5][7] This guide provides an in-depth technical overview of the pivotal preclinical investigations that defined the pharmacological character of this compound.

Part 1: Molecular Mechanism and Target Selectivity

The core innovation of third-generation EGFR inhibitors lies in their ability to potently and irreversibly inhibit mutant forms of EGFR, including T790M, while demonstrating significantly less activity against the wild-type (WT) receptor.[8] This selectivity is crucial for widening the therapeutic window, minimizing the dose-limiting toxicities associated with WT-EGFR inhibition (such as rash and diarrhea) that plagued earlier TKIs.[2]

Covalent Inhibition of Mutant EGFR

This compound functions as an irreversible inhibitor.[9] Its chemical structure includes an acrylamide moiety designed to form a covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding site of the EGFR kinase domain.[9] By binding to the ATP-binding site and forming this permanent bond, this compound effectively and permanently blocks the receptor's tyrosine kinase activity.[5][10] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis in cancer cells dependent on these mutations.[5]

Kinase Selectivity Profile

The cornerstone of this compound's preclinical validation was the demonstration of its high selectivity for mutant EGFR over WT-EGFR. This is typically quantified through enzymatic assays that measure the half-maximal inhibitory concentration (IC50) against purified kinases. Preclinical studies consistently reported that this compound had potent activity against cell lines harboring both activating EGFR mutations and the T790M resistance mutation, while exhibiting minimal activity against WT-EGFR.[2][9]

| Kinase Target | This compound IC50 (nM) | Selectivity Ratio (WT/Mutant) | Reference |

| EGFRL858R/T790M | ~1-10 | ~100-200x | [9] |

| EGFRdel19/T790M | ~1-10 | ~100-200x | [9] |

| EGFRWT | >200 | N/A | [9] |

| Note: Specific IC50 values vary between studies. This table represents typical reported ranges. |

This favorable selectivity profile predicted a lower incidence of mechanism-based toxicities compared to second-generation TKIs, which inhibit WT-EGFR more potently.[2]

Part 2: In Vitro Efficacy Assessment

Following enzymatic assays, the next critical step is to evaluate the drug's effect on cancer cells. In vitro studies using NSCLC cell lines are essential for confirming that kinase inhibition translates into cellular anti-proliferative and pro-apoptotic activity.

Cell Line Models

The selection of appropriate cell line models is paramount. For this compound, the key model is the NCI-H1975 cell line, which endogenously expresses both the L858R activating mutation and the T790M resistance mutation. This line is inherently resistant to first-generation TKIs. Other cell lines, such as PC-9 (EGFR del19) and HCC827 (EGFR del19), are used as T790M-negative controls sensitive to earlier TKIs, while cell lines like A549 (KRAS mutant, EGFR WT) are used to confirm selectivity and rule out broad cytotoxic effects.[11]

Experimental Protocol: Cell Viability Assay (MTT)

A standard method to assess the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium, including a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the drug concentration on a logarithmic scale and fit a dose-response curve to calculate the IC50 value.

Preclinical studies using such methods demonstrated that this compound potently inhibited the growth of T790M-positive cell lines like H1975, with IC50 values in the low nanomolar range, while showing significantly less effect on WT-EGFR cells.[2]

Part 3: In Vivo Efficacy in Xenograft Models

While in vitro data are crucial, demonstrating anti-tumor activity in a living organism is a prerequisite for clinical advancement. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical in vivo efficacy testing.[1][12]

Experimental Workflow: Tumor Xenograft Study

The primary goal of these studies is to determine if systemic administration of the drug can control the growth of an established tumor.

Key Findings from In Vivo Studies

Preclinical reports showed that oral administration of this compound led to significant tumor regression in mouse models bearing EGFR T790M-positive tumors.[9] These studies were critical for establishing a pharmacologically active dose and schedule (e.g., 800 mg once daily was identified as the recommended phase 2 dose in clinical trials) and for confirming that the in vitro potency translated to in vivo anti-tumor activity.[2][13]

Part 4: Preclinical Safety and Toxicology

The objective of preclinical toxicology studies is to characterize potential toxic effects, identify target organs, and establish a safe starting dose for human clinical trials.[14][15] These studies are conducted under Good Laboratory Practice (GLP) regulations.

Key Components of a Preclinical Safety Package:

-

Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD) in two species (typically one rodent, like a rat, and one non-rodent, like a dog or monkey).[15]

-

Repeat-Dose Toxicity Studies: The drug is administered daily for a specified duration (e.g., 28 or 90 days) to identify target organs of toxicity and assess reversibility.[14]

-

Safety Pharmacology: A core battery of studies to assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[15]

-

Genotoxicity and Carcinogenicity Studies: Assays to evaluate the potential for the drug to cause genetic mutations or cancer.

For this compound, the favorable selectivity against WT-EGFR was predicted to result in a manageable safety profile. While detailed preclinical toxicology reports are proprietary, the adverse events observed in early clinical trials—such as diarrhea, rash, and nausea—are consistent with the EGFR inhibitor class, though often less severe than with less selective agents.[5][13]

Part 5: Investigating Resistance and Combination Strategies

Even with potent third-generation inhibitors, acquired resistance remains a clinical challenge.[16] Preclinical models are vital for identifying these resistance mechanisms and testing strategies to overcome them.

Mechanisms of Resistance

Resistance to third-generation TKIs can be broadly categorized:

-

On-Target Resistance: The emergence of a new mutation in EGFR, most notably the C797S mutation , which prevents the covalent binding of irreversible inhibitors like this compound.[4]

-

Off-Target Resistance (Bypass Pathways): Activation of alternative signaling pathways that bypass the need for EGFR. Key examples include MET amplification , HER2 amplification , and mutations in downstream effectors like KRAS .[4][16]

Preclinical Combination Studies

To address these resistance mechanisms, preclinical studies have explored combining this compound with other targeted agents. For example, research suggests that combining EGFR inhibitors with MET inhibitors could be effective in tumors with MET amplification.[3] Boehringer Ingelheim initiated the ELUXA trial program to investigate this compound in combination with various agents, including immunotherapy (pembrolizumab) and other targeted drugs, based on preclinical rationale suggesting such combinations could overcome resistance and improve outcomes.[17]

Conclusion

The preclinical evaluation of this compound provided a robust and compelling rationale for its clinical development. Through a systematic progression from enzymatic assays to cell-based studies and in vivo xenograft models, researchers established its identity as a potent and selective third-generation EGFR inhibitor. These studies successfully demonstrated its ability to overcome T790M-mediated resistance, the primary clinical obstacle for earlier TKIs. The comprehensive preclinical package not only defined the drug's mechanism of action and efficacy but also predicted its safety profile and laid the groundwork for investigating future resistance mechanisms and rational combination therapies. The story of this compound's preclinical development serves as a clear example of the logical, evidence-based pathway required to advance a targeted therapy from the laboratory to the clinic.

References

-

Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]

-

Le, X., et al. (n.d.). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. National Institutes of Health. [Link]

-

Addeo, R., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-80. [Link]

-

Park, K., et al. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer. [Link]

-

Zhang, W., et al. (n.d.). This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. Frontiers. [Link]

-

Lin, C., et al. (n.d.). Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma. PubMed Central. [Link]

-

Lee, H. J., et al. (2017). 433PPreclinical study of this compound (HM61713) with optimal dosing in ectopic and metastatic mouse model of EGFR-mutant (T790M-positive) non-small cell lung cancer (NSCLC). ResearchGate. [Link]

-

Kim, D. W., et al. (2019). Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer, 135, 66-72. [Link]

-

O'Leary, C., et al. (2016). Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. PubMed Central. [Link]

-

Passaro, A., et al. (2023). The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies. ResearchGate. [Link]

-

Miller, P., et al. (n.d.). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. PubMed Central. [Link]

-

Wang, X., et al. (n.d.). A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR. PubMed Central. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]

-

Pharmaceutical Business Review. (2016). Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound. [Link]

-

National Institutes of Health. (n.d.). Synthesis and initial in vitro evaluation of this compound derivatives as prospective imaging probe for non-small cell lung cancer. [Link]

-

Crown Bioscience. (2017). Treatment Approaches for EGFR-Mutated Lung Cancer. Crown Bioscience Blog. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]

-

PR Newswire. (2016). Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. [Link]

-

Drug Central. (n.d.). This compound. [Link]

-

PubMed Central. (n.d.). Understanding the feasibility of chemotherapeutic and immunotherapeutic targets against non-small cell lung cancers: an update of resistant responses and recent combinatorial therapies. [Link]

-

Bohrium. (2021). This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. [Link]

-

PubMed Central. (2022). Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model. [Link]

-

ClinicalTrials.gov. (n.d.). This compound Trial in T790M (+) NSCLC Patients Detected by Liquid Biopsy Using BALF Extracellular Vesicular DNA. [Link]

-

Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]

-

Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

-

Cancer Drug Development Forum. (n.d.). Challenges in the evaluation of preclinical toxicology in immuno-oncology. [Link]

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Boehringer Ingelheim starts Eluxa trial program to further investigate this compound lung cancer compound - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 7. Frontiers | this compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. altasciences.com [altasciences.com]

- 16. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate promising lung cancer compound this compound [prnewswire.com]

An In-Depth Technical Guide to Olmutinib's Binding Affinity for Mutant Epidermal Growth Factor Receptor (EGFR)

A Senior Application Scientist's Synthesis of Mechanism, Potency, and Preclinical Evaluation

Introduction: The Clinical Imperative for Targeting Mutant EGFR in Non-Small Cell Lung Cancer

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling cascade, driving tumorigenesis.[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation in exon 20, limits their long-term effectiveness.[4]

Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, irreversible EGFR TKI developed to address this critical unmet need.[5] It is designed to selectively target EGFR harboring activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby promising a wider therapeutic window and reduced off-target toxicities.[5][6] This guide provides a comprehensive technical overview of this compound's binding affinity to mutant EGFR, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.

Molecular Mechanism of Action: Covalent Inhibition and Selectivity

This compound's efficacy stems from its unique covalent binding mechanism and high affinity for mutant EGFR. It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys797, located in the ATP-binding pocket of the EGFR kinase domain.[7][8] This covalent interaction is facilitated by the presence of an acrylamide "warhead" in this compound's chemical structure, which acts as a Michael acceptor.[7]

The selective inhibition of mutant EGFR over WT-EGFR is a hallmark of third-generation TKIs. This selectivity is attributed to the altered conformation of the ATP-binding pocket in mutant EGFR, which allows for more favorable interactions with this compound. Docking studies have suggested that this compound forms hydrogen bonds with key residues such as Met793 within the hinge region of the kinase domain, further stabilizing its binding.[9] The covalent bond with Cys797 effectively and permanently blocks the binding of ATP, thereby inhibiting the receptor's kinase activity and shutting down downstream signaling pathways.[5][6]

EGFR Signaling Pathway and the Impact of this compound

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[10][11][12] In EGFR-mutant NSCLC, this pathway is constitutively active. This compound's inhibition of EGFR phosphorylation effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 1: Simplified EGFR Signaling Pathway and this compound's Point of Intervention.

Quantitative Assessment of Binding Affinity: IC50 Values

The binding affinity of this compound to various EGFR mutants is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher binding affinity and greater potency.

| EGFR Mutation Status | Cell Line | Assay Type | This compound IC50 (nM) | Reference(s) |

| Activating Mutations | ||||

| Exon 19 Deletion | HCC827 | Cell-based | 9.2 | [13][14] |

| L858R | H3255 | Cell-based | Data not consistently reported | |

| Resistance Mutation | ||||

| L858R + T790M | H1975 | Cell-based | 10 | [6][13][14] |

| Exon 19 Del + T790M | PC-9/GR | Cell-based | Data not consistently reported | |

| Wild-Type | ||||

| Wild-Type EGFR | A549 | Cell-based | 2225 | [13][14] |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

The data clearly demonstrates this compound's potent inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation, with IC50 values in the low nanomolar range.[6][13][14] Crucially, the IC50 for wild-type EGFR is significantly higher, highlighting the drug's selectivity and favorable therapeutic index.[13][14]

Experimental Protocols for Determining Binding Affinity

The determination of a kinase inhibitor's IC50 is a cornerstone of preclinical drug development. Both biochemical and cell-based assays are employed to provide a comprehensive understanding of a compound's potency and cellular efficacy.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by this compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

Figure 2: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in kinase assay buffer.

-

Prepare solutions of purified recombinant EGFR (wild-type or mutant), ATP, and a suitable peptide substrate in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the serially diluted this compound or DMSO (vehicle control).

-

Add the EGFR enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cell lines harboring specific EGFR mutations. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Principle: The assay involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.

Figure 3: Workflow for the CellTiter-Glo® Cell Viability Assay.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture NSCLC cell lines with known EGFR mutations (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion) in appropriate media.

-

Seed the cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Mechanisms of Resistance to this compound

Despite the efficacy of third-generation EGFR TKIs, acquired resistance can still emerge. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of EGFR.[7][15][16] This mutation replaces the cysteine residue that is crucial for the covalent binding of irreversible inhibitors like this compound, rendering them ineffective.

Other resistance mechanisms are EGFR-independent and involve the activation of bypass signaling pathways. These can include:

-

MET amplification: Increased signaling through the MET receptor tyrosine kinase can bypass the need for EGFR signaling.[7]

-

HER2 amplification: Overexpression of another member of the ErbB family can also provide an alternative signaling route.[7]

-

Histologic transformation: In some cases, the lung adenocarcinoma can transform into small cell lung cancer, which is not dependent on EGFR signaling.[15]

Figure 4: Key Mechanisms of Acquired Resistance to this compound.

Conclusion and Future Perspectives

This compound has demonstrated potent and selective inhibition of clinically relevant EGFR mutations, including the T790M resistance mutation, through its covalent binding mechanism. The preclinical characterization of its binding affinity, as detailed in this guide, has been instrumental in its development and clinical evaluation. While this compound represents a significant advancement in the treatment of EGFR-mutant NSCLC, the emergence of acquired resistance underscores the need for ongoing research into novel therapeutic strategies. Understanding the molecular basis of both inhibitor binding and resistance mechanisms is paramount for the development of next-generation TKIs and combination therapies to further improve patient outcomes.

References

-

Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. (2020). Current Topics in Medicinal Chemistry. [Link]

-

The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. (n.d.). Precision Cancer Medicine. [Link]

-

Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. (2016). Chinese Journal of Cancer Research. [Link]

-

What is this compound used for? (2024). Patsnap Synapse. [Link]

-

Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2021). International Journal of Molecular Sciences. [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer. (2021). Translational Lung Cancer Research. [Link]

-

Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2021). Molecules. [Link]

-

Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). (2021). International Journal of Oncology. [Link]

-

Multiple Resistance Mechanisms Thwart Efficacy for Third-Generation TKIs in NSCLC. (2024). Targeted Oncology. [Link]

-

Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors. (2020). Frontiers in Oncology. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety. (2021). Molecules. [Link]

-

This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells. (2019). Frontiers in Pharmacology. [Link]

-

This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Icotinib, almonertinib, and this compound with their inhibition%/IC50 values against EGFR. (2021). ResearchGate. [Link]

-

EGFR Mutation and Lung Cancer: What is it and how is it treated? (n.d.). American Lung Association. [Link]

-

This compound docking model: (A) this compound-EGFRT790M (PDB code: 3ika); (B)... (2021). ResearchGate. [Link]

-

In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2015). Oncotarget. [Link]

-

A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. (2016). Journal of Laboratory Automation. [Link]

-

Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. (2019). Lung Cancer. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Source]. [Link]

-

Binding interactions of this compound (shown as purple sticks) into EGFR... (2021). ResearchGate. [Link]

-

An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines Activities, SAR & Synthesis. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

CellTiter-Glo Assay. (n.d.). Oslo University Hospital. [Link]

-

Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. [Link]

-

Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... (n.d.). ResearchGate. [Link]

-

Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]

-

This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. (2021). Cancer. [Link]

-

KINOMEscan data. (2018). HMS LINCS Project. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Icotinib, Almonertinib, and this compound: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]

Olmutinib's Effect on Downstream Signaling Pathways: A Technical Guide to Mechanistic Interrogation

Executive Summary

Olmutinib (formerly HM61713) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to address acquired resistance in non-small cell lung cancer (NSCLC).[1][2] Its primary indication is for patients with NSCLC harboring the T790M mutation in EGFR, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3] this compound exerts its therapeutic effect by covalently binding to a cysteine residue within the ATP-binding site of the mutant EGFR kinase, effectively blocking its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.[2][4] This guide provides an in-depth examination of this compound's mechanism of action, its specific impact on the core downstream signaling pathways—Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR—and the experimental methodologies required to validate these effects in a research setting.

Part 1: The Rationale for Targeting Mutant EGFR

The epidermal growth factor receptor is a critical regulator of cell growth, proliferation, and survival.[5] In many forms of NSCLC, activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, lead to constitutive kinase activity. This drives uncontrolled cell division through downstream signaling. First-generation TKIs like gefitinib and erlotinib were designed to compete with ATP at the kinase domain, but their efficacy is often limited by the emergence of secondary resistance mutations, most notably the T790M "gatekeeper" mutation.[3][6]

This compound was specifically engineered to overcome this resistance. It shows a significantly higher affinity for EGFR harboring the T790M mutation compared to wild-type (WT) EGFR, which allows for targeted action against cancer cells while minimizing toxicity in normal cells.[1][2] By irreversibly inhibiting the mutant receptor, this compound provides a crucial second-line treatment option for patients whose disease has progressed.[1]

Part 2: Core Mechanism and Interruption of Downstream Cascades

This compound's efficacy stems from its ability to shut down the central signaling hub of mutant EGFR. Upon binding, it prevents the phosphorylation of key tyrosine residues on the receptor, which are necessary docking sites for adaptor proteins that initiate downstream signaling.[1][4] This blockade ramifies through two principal axes of cellular signaling:

-

The PI3K/Akt/mTOR Pathway: This pathway is a master regulator of cell survival, metabolism, and growth.[7][8] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Akt, in turn, modulates a host of downstream targets, including mTOR, to suppress apoptosis and promote cell cycle progression.[9] this compound's inhibition of EGFR phosphorylation prevents the activation of PI3K, thereby silencing this entire pro-survival cascade.[4]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is fundamentally involved in cell proliferation, differentiation, and migration.[10] Activated EGFR leads to the activation of the small GTPase Ras, which triggers a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation.[10][11] this compound effectively severs the link between EGFR and Ras activation, halting this proliferative signaling.[4]

Part 3: Experimental Validation of Downstream Inhibition

To rigorously assess this compound's effect on signaling pathways, a combination of biochemical and cell-based assays is essential. The choice of these assays is dictated by the need to demonstrate a direct, causal link between target engagement (EGFR inhibition) and the downstream biological outcome (reduced phosphorylation and decreased cell viability).

Biochemical Analysis: Western Blotting for Phospho-Proteins

Causality: Western blotting is the gold-standard technique to directly visualize and semi-quantify the phosphorylation state of specific proteins within a signaling cascade.[12] By using antibodies specific to the phosphorylated forms of EGFR, Akt, and ERK, we can directly measure the inhibitor's effect on the activation status of these key nodes. Normalizing the phosphorylated protein signal to the total protein level ensures that any observed decrease is due to a lack of activation, not a change in overall protein expression.[12]

-

Cell Culture and Treatment:

-

Seed NSCLC cells harboring an EGFR T790M mutation (e.g., NCI-H1975) in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2-6 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

Aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

Normalize all samples to the same concentration (e.g., 2 mg/mL) with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-EGFR (Tyr1068), p-Akt (Ser473), or p-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

To normalize, strip the membrane and re-probe with primary antibodies for total EGFR, total Akt, and total ERK.[12]

-

Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein for each target.

-

The results should demonstrate a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon this compound treatment, while total protein levels remain unchanged.

| Treatment (nM) | p-EGFR / Total EGFR Ratio | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |

| 10 | 0.45 | 0.52 | 0.48 |

| 50 | 0.12 | 0.15 | 0.11 |

| 100 | 0.03 | 0.05 | 0.02 |

Cellular Proliferation Analysis: Viability Assays

Causality: While Western blotting confirms the molecular switch-off, cell viability assays measure the ultimate biological consequence: the inhibition of cancer cell proliferation and survival.[5] Assays like the MTT or CellTiter-Glo assay quantify the number of metabolically active, viable cells after drug treatment.[5][13] This allows for the calculation of an IC50 value (the concentration of drug required to inhibit cell viability by 50%), a key metric for determining a compound's potency.

-

Cell Seeding:

-

Trypsinize and count NCI-H1975 cells. Seed 5,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

-

The IC50 values highlight this compound's selectivity for EGFR-mutant cells over wild-type cells.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| H1975 | L858R / T790M | 10.0[2] |

| HCC827 | delE746-A750 | 9.2[2] |

| A549 | Wild-Type | 2225[2] |

Part 4: Clinical Relevance and Acquired Resistance

The potent and selective inhibition of downstream signaling by this compound translates into meaningful clinical activity. In a phase 2 study of patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy, this compound demonstrated significant efficacy.

| Clinical Endpoint | Result |

| Confirmed Objective Response Rate | 46.3%[14] |

| Disease Control Rate | 86.4%[14] |

| Median Progression-Free Survival | 9.4 months[14] |

Despite this initial success, acquired resistance can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

On-Target Resistance: The most common mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site where this compound forms its covalent bond.[15][16] This mutation prevents the drug from binding, allowing the receptor to become active again.

-

Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR. Amplification of other receptor tyrosine kinases, such as MET or HER2, can reactivate the MAPK and PI3K pathways independently of EGFR, rendering this compound ineffective.[17][18]

Part 5: Conclusion

This compound is a potent and selective inhibitor of T790M-mutant EGFR that functions by ablating the downstream PI3K/Akt and MAPK signaling pathways. This mechanism effectively suppresses the key drivers of cell survival and proliferation in resistant NSCLC. The experimental protocols detailed herein provide a robust framework for validating these effects, linking molecular target engagement with cellular outcomes. While acquired resistance through mechanisms like the C797S mutation remains a clinical challenge, the study of this compound's impact on cellular signaling provides a clear and instructive model for the development and analysis of targeted cancer therapies.

References

-

What is this compound used for? - Patsnap Synapse. (2024). [Link]

-

This compound | C26H26N6O2S | CID 54758501 - PubChem - NIH. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024). [Link]

-

This compound (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - Frontiers. [Link]

-

This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed Central. (2021). [Link]

-

EGFR Assays & Drug Discovery Services - Reaction Biology. [Link]

-

This compound - Wikipedia. [Link]

-

Alamar Blue assay optimization to minimize drug interference and inter-assay viability - bioRxiv. (2023). [Link]

-

IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB World. (2024). [Link]

-

This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed. (2021). [Link]

-

Design, Synthesis, and Antitumor Activity of this compound Derivatives Containing Acrylamide Moiety - PMC - NIH. [Link]

-

Safety, tolerability, and anti-tumor activity of this compound in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed. [Link]

-

Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC - PubMed Central. [Link]

-

Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. [Link]

-

Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Frontiers. [Link]

-

Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK ]. (a) Phosphorylated... - ResearchGate. [Link]

-

A. Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt and B. CDH5... | Download Scientific Diagram - ResearchGate. [Link]

-

This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - Bohrium. (2021). [Link]

-

(A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... - ResearchGate. [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. [Link]

-

Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC - PubMed Central. [Link]

-

Effects of this compound on intracellular accumulation and efflux of [³H] - ResearchGate. [Link]

-

The MAPK pathway across different malignancies: A new perspective - PMC - NIH. [Link]

-

The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC - PubMed Central. [Link]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 8. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. wjpls.org [wjpls.org]

- 14. This compound in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]

Prepared by a Senior Application Scientist

An In-Depth Technical Guide to Olmutinib: From Chemical Identity to Clinical Application